molecular formula C11H18O4 B6229788 4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid CAS No. 193903-32-1

4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid

Cat. No.: B6229788
CAS No.: 193903-32-1
M. Wt: 214.3
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Description

4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C13H20O4 It is a derivative of cyclohexane carboxylic acid, featuring an ethoxy group and an oxoethyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid typically involves the esterification of cyclohexane carboxylic acid with ethyl oxalate, followed by hydrolysis. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to promote the esterification process. The resulting ester is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. The ethoxy and oxoethyl groups may play a role in binding to these targets, influencing the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane carboxylic acid: The parent compound, lacking the ethoxy and oxoethyl groups.

    Ethyl cyclohexane carboxylate: An ester derivative with similar structural features.

    Cyclohexanone: A related compound with a ketone functional group.

Uniqueness

4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both ethoxy and oxoethyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its versatility in synthetic applications and potential biological activity.

Properties

CAS No.

193903-32-1

Molecular Formula

C11H18O4

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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